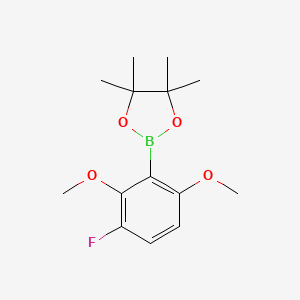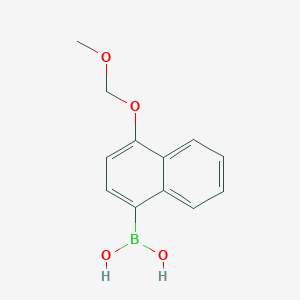![molecular formula C9H7FINO2 B14025537 2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 is a compound of interest in various fields of chemistry and industry. This compound is characterized by the presence of an acetyl group, a fluorine atom, and a dihydro structure, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-fluoro-1,2-dihydro-3H-1 can be achieved through several methods. One common approach involves the reaction of a fluorinated precursor with an acetylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For example, the use of a Lewis acid catalyst such as aluminum chloride can promote the acetylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Acetyl-1-fluoro-1,2-dihydro-3H-1 may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Acetyl-1-fluoro-1,2-dihydro-3H-1 exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-1-fluoro-1,2-dihydro-3H-2: Similar structure but with different positional isomers.
2-Acetyl-1-chloro-1,2-dihydro-3H-1: Contains a chlorine atom instead of fluorine.
2-Acetyl-1-bromo-1,2-dihydro-3H-1: Contains a bromine atom instead of fluorine.
Uniqueness
2-Acetyl-1-fluoro-1,2-dihydro-3H-1 is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound particularly valuable in applications requiring high reactivity and selectivity.
Propiedades
Fórmula molecular |
C9H7FINO2 |
|---|---|
Peso molecular |
307.06 g/mol |
Nombre IUPAC |
2-acetyl-1-fluoro-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C9H7FINO2/c1-6(13)12-9(14)7-4-2-3-5-8(7)11(12)10/h2-5H,1H3 |
Clave InChI |
ALVIYWVOOWCOQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)C2=CC=CC=C2I1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



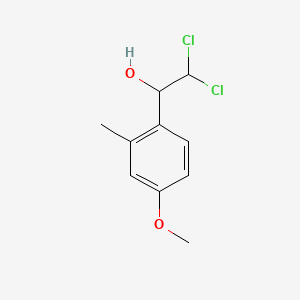
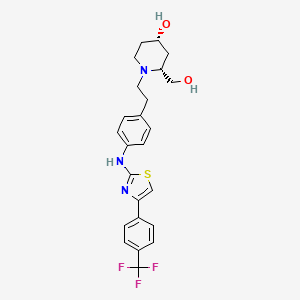


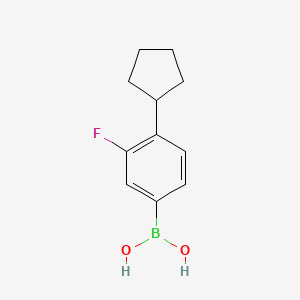
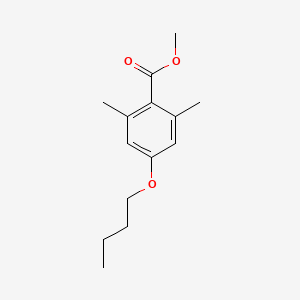
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
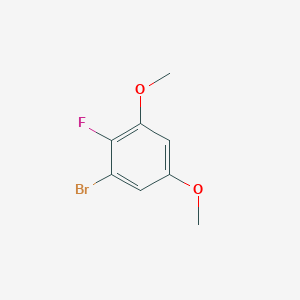
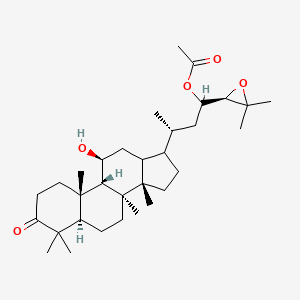
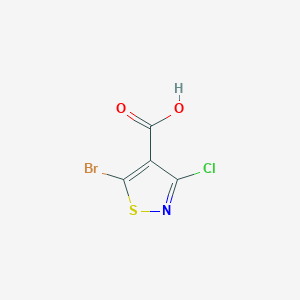
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
